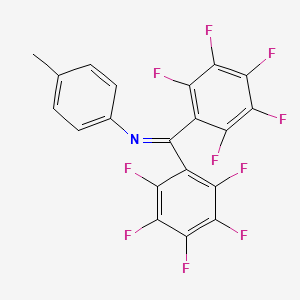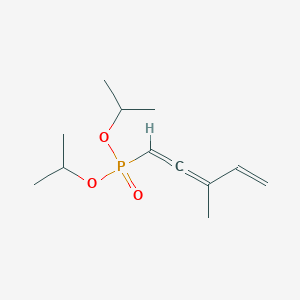
Ethyl octadecanimidate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl octadecanimidate;hydrochloride is a chemical compound with the molecular formula C20H41NO·HCl. It is an imidate ester derivative of octadecanoic acid (stearic acid) and is commonly used in various chemical and biological applications. This compound is known for its reactivity and ability to form stable complexes, making it valuable in synthetic chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl octadecanimidate;hydrochloride can be synthesized through the reaction of octadecanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the imidate ester. The hydrochloride salt is then obtained by treating the imidate ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl octadecanimidate;hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce octadecanoic acid and ethanol.
Aminolysis: Reaction with amines to form amides.
Reduction: Reduction reactions can convert the imidate ester to the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Aminolysis: Requires the presence of primary or secondary amines and is usually carried out at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Octadecanoic acid and ethanol.
Aminolysis: Corresponding amides.
Reduction: Corresponding amines.
Aplicaciones Científicas De Investigación
Ethyl octadecanimidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and amides.
Biology: Employed in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of ethyl octadecanimidate;hydrochloride involves its ability to form stable complexes with various substrates. The imidate ester group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications, where the compound acts as a versatile intermediate.
Comparación Con Compuestos Similares
Ethyl octadecanimidate;hydrochloride can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hexadecanimidate;hydrochloride: Similar structure but with a shorter carbon chain (hexadecanoic acid instead of octadecanoic acid).
Ethyl stearate: An ester of stearic acid but lacks the imidate group.
Uniqueness
This compound is unique due to its imidate ester group, which imparts distinct reactivity and stability compared to other esters and amides. This makes it particularly valuable in synthetic chemistry and various industrial applications.
Propiedades
Número CAS |
74983-20-3 |
|---|---|
Fórmula molecular |
C20H42ClNO |
Peso molecular |
348.0 g/mol |
Nombre IUPAC |
ethyl octadecanimidate;hydrochloride |
InChI |
InChI=1S/C20H41NO.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;/h21H,3-19H2,1-2H3;1H |
Clave InChI |
MMNYOMOIHHOPQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=N)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
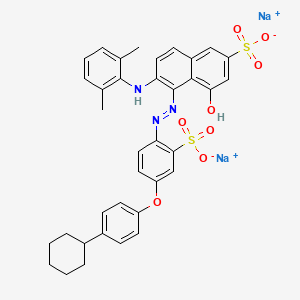




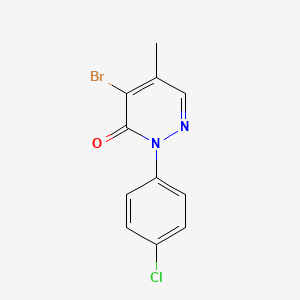
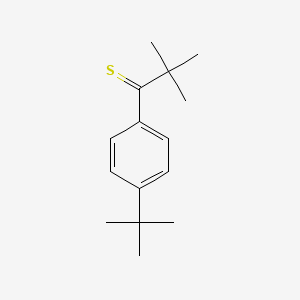
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
